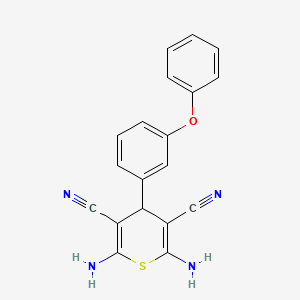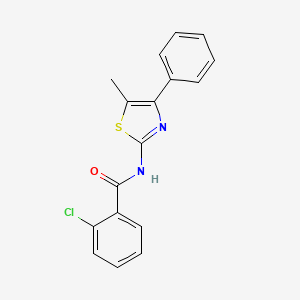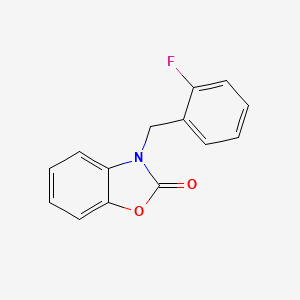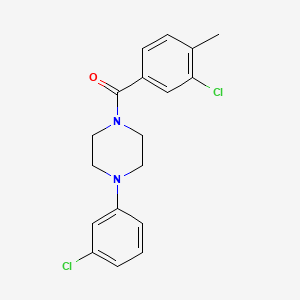
phenyl (3-acetylphenyl)carbamate
Descripción general
Descripción
Phenyl (3-acetylphenyl)carbamate, also known as Phenacarbamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of carbamate derivatives and has been found to possess various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Phenyl (3-acetylphenyl)carbamate has been utilized in the synthesis of various organic compounds. For instance, acetophenones containing a methoxycarbonylamino group react with phenylglycine to yield methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates. This synthesis involves the formation of methyl [(iodoacetyl)phenyl]carbamate as an intermediate, indicating the compound's role in complex organic syntheses (Velikorodov, Shustova, & Nosachev, 2017). Additionally, methyl [4-(oxoacetyl)phenyl]carbamate, a related compound, has been used to synthesize derivatives with potential antibacterial properties against gram-positive bacteria, including MRSA (Francisco et al., 2004).
Catalysis and Reaction Mechanisms
- In studies related to catalysis, phenyl (3-acetylphenyl)carbamate derivatives have been investigated for their catalytic activity in reactions like ester, amide, and carbamate hydrolyses. These studies help in understanding the catalytic processes in organic chemistry and have practical implications in various chemical reactions (Broxton, Christie, & Mannas, 1988).
Medicinal Chemistry and Pharmacology
- In the field of medicinal chemistry, phenyl carbamates, including phenyl (3-acetylphenyl)carbamate derivatives, have shown promise as inhibitors of enzymes like butyrylcholinesterase and acetylcholinesterase. These compounds are relevant in the treatment of diseases like Alzheimer's. The specific chemical characteristics of the substituents on the phenyl carbamate structure significantly influence their inhibitory potency (Lin et al., 2005).
Herbicidal Applications
- Phenyl (3-acetylphenyl)carbamate and its derivatives have been explored for their use in herbicides. These compounds exhibit anti-mitotic activity in plants, affecting plant cell division and growth. Such studies are crucial for the development of more efficient and targeted herbicides (Yemets, Stelmakh, Kundelchuk, & Blume, 2003).
Analytical Chemistry
- In analytical chemistry, derivatives of phenyl (3-acetylphenyl)carbamate are used as stationary phases in chromatographic techniques. These compounds help in the enantioseparation of chiral compounds, which is a critical process in the pharmaceutical industry for the purification of enantiomerically pure compounds (Yamamoto, Hayashi, & Okamoto, 2003).
Propiedades
IUPAC Name |
phenyl N-(3-acetylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)12-6-5-7-13(10-12)16-15(18)19-14-8-3-2-4-9-14/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGDYGBBPJWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)


![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)


![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)
